

Part 1: Molecular Identity and Physicochemical Profile

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Compound of Interest

Compound Name: **3-Bromoisoaxazole**

Cat. No.: **B039813**

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3-Bromoisoaxazole is a five-membered heterocyclic compound containing a bromine atom at the 3-position. This specific substitution pattern makes it a valuable and versatile electrophilic partner in a variety of chemical transformations, particularly in the construction of more complex molecular architectures for pharmaceutical and agrochemical applications.

- IUPAC Name: 3-bromo-1,2-oxazole[1]
- InChI Key: GQMPHUXGZCDVGQ-UHFFFAOYSA-N[1]

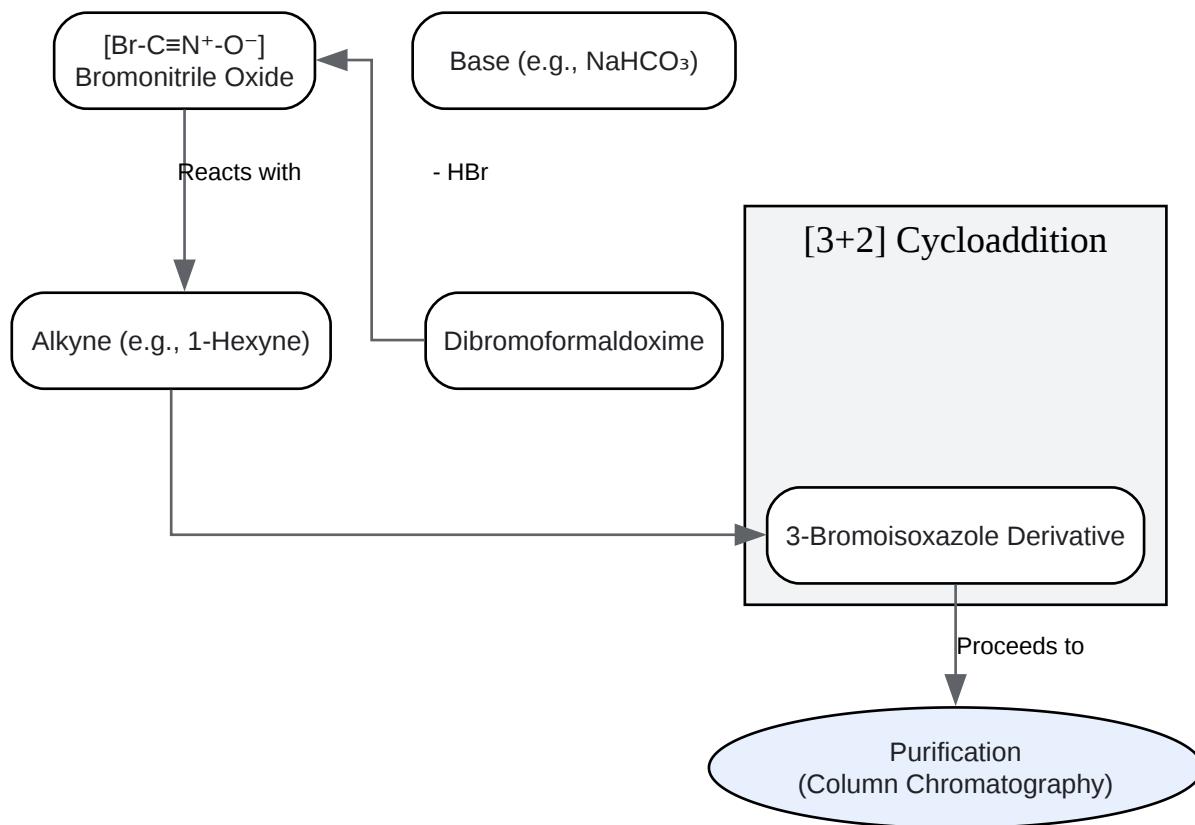
The fundamental physicochemical properties of **3-Bromoisoaxazole** are summarized below. This data is critical for planning reactions, purification procedures, and ensuring safe handling.

Property	Value	Source(s)
CAS Number	111454-71-8	[1] [2]
Molecular Formula	C ₃ H ₂ BrNO	[1] [2]
Molecular Weight	147.96 g/mol	[1] [2]
Physical Form	Liquid	
Melting Point	~60 °C	
InChI Code	1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H	[1]
Canonical SMILES	C1=CON=C1Br	[1]

Part 2: Synthesis and Purification: A Validated Approach

The construction of the **3-bromoisoxazole** core is most reliably achieved via a [3+2] cycloaddition reaction. This method involves the *in situ* generation of bromonitrile oxide, a highly reactive 1,3-dipole, which then reacts with an alkyne. The choice of alkyne determines the substitution at the 5-position of the resulting isoxazole.

The causality behind this choice of pathway is its high regioselectivity and efficiency. Generating the unstable bromonitrile oxide directly in the reaction vessel minimizes decomposition and side reactions, ensuring a cleaner conversion to the desired product.



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Caption: Synthetic workflow for **3-Bromoisoaxazole** derivatives.

Experimental Protocol: Synthesis of 3-Bromo-5-butylisoaxazole

This protocol is representative of the cycloaddition methodology for synthesizing 5-substituted **3-bromoisoaxazoles**.

- Reagent Preparation: In a well-ventilated fume hood, prepare a solution of 1-hexyne (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Initiation: To a separate flask containing a stirred suspension of dibromoformaldoxime (1.1 eq.) and a mild base like sodium bicarbonate (2.0 eq.) in the same solvent, slowly add the 1-hexyne solution at room temperature. The base is crucial for the *in situ* generation of bromonitrile oxide by eliminating HBr.

- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate sequentially with water and brine to remove any remaining water-soluble impurities.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-bromo-5-butylisoxazole.

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized **3-Bromoisoxazole** is a non-negotiable step. A multi-spectroscopic approach provides a self-validating system for structural confirmation. While a complete experimental dataset for the parent **3-Bromoisoxazole** is not always published, its spectral characteristics can be reliably predicted based on extensive data from analogous structures.[3][4]

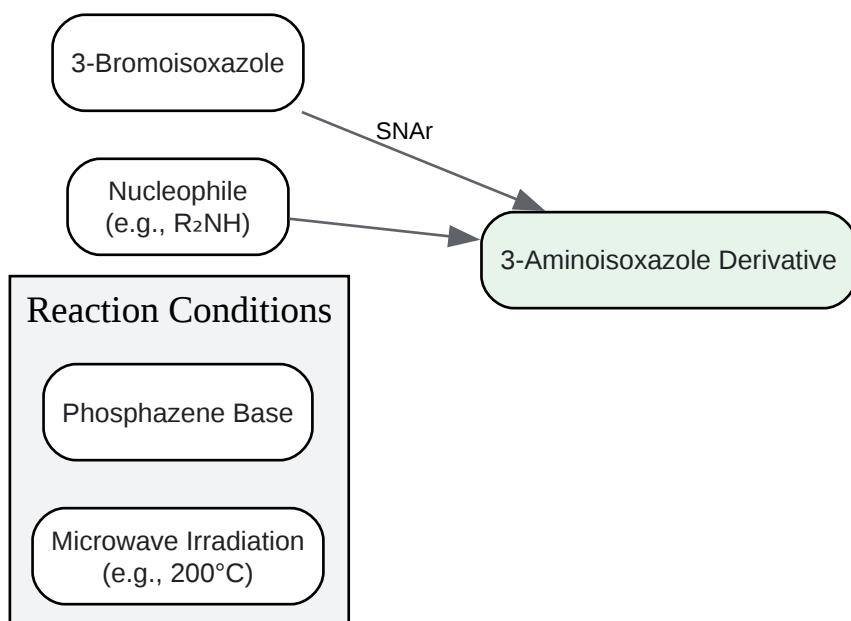
Technique	Predicted Observation & Rationale
¹ H NMR	Two signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C5 position will appear as a doublet, coupled to the C4 proton. The C4 proton will also be a doublet. The precise chemical shifts are influenced by the electronic nature of the C5 substituent, if present.
¹³ C NMR	Three distinct signals for the isoxazole ring carbons. The carbon atom bonded to bromine (C3) will be significantly shifted. The other two carbons (C4 and C5) will appear in the typical heteroaromatic region.
Mass Spec. (MS)	The most definitive feature is the molecular ion peak exhibiting a characteristic isotopic pattern. Due to the near-equal natural abundance of ⁷⁹ Br and ⁸¹ Br isotopes, two peaks of almost equal intensity (M^+ and M^{++2}) will be observed for the molecular ion and any bromine-containing fragments. ^[5] This provides unambiguous evidence of a single bromine atom in the molecule.
IR Spectroscopy	Characteristic peaks for C=N and C-O stretching within the isoxazole ring, typically in the 1400-1650 cm^{-1} region. A C-Br stretching frequency may be observed in the lower wavenumber region (500-600 cm^{-1}).

Part 4: Chemical Reactivity and Synthetic Utility

The synthetic value of **3-Bromoisoazole** lies in the reactivity of its C3-Br bond. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functionalities. The amination of **3-bromoisoazoles** is a particularly powerful

transformation, as it provides access to 3-aminoisoxazoles, a scaffold prevalent in biologically active compounds.^{[6][7]}

However, direct thermal substitution on the electron-rich isoxazole ring can be sluggish. This is where advanced synthetic techniques demonstrate their value. The application of microwave irradiation in conjunction with a non-nucleophilic, strong phosphazene base (e.g., P₂-Et) dramatically accelerates the reaction, providing access to products that are difficult to obtain under conventional heating. This choice is based on the base's ability to facilitate the reaction without competing as a nucleophile and the microwave's ability to rapidly and efficiently heat the polar reaction mixture.



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Caption: Key SNAr transformation of **3-Bromoisoazole**.

Protocol: Microwave-Assisted Amination of 3-Bromoisoazole

- Setup: In a dedicated microwave reaction vial, combine the **3-bromoisoazole** derivative (1.0 eq.), the desired primary or secondary amine (1.5-2.0 eq.), and a phosphazene base such as ps-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (1.5 eq.).

- Solvent: The amine itself can often be used as the solvent if it is a liquid. Alternatively, a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane can be used.
- Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 180-200°C for 15-60 minutes. The reaction time and temperature must be optimized for specific substrates.
- Purification: After cooling, the reaction mixture is typically diluted with a suitable organic solvent and purified directly by flash chromatography or an automated purification system to isolate the 3-aminoisoxazole product. The use of polymer-supported base simplifies purification, as it can be removed by filtration.

Part 5: Applications in Research and Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding interactions.^{[8][9][10]} **3-Bromoisoxazole** serves as a key entry point to this chemical space.

- Drug Discovery: It is a foundational building block for libraries of 3-aminoisoxazole derivatives, which have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.^{[9][10][11]} For example, **3-bromoisoxazole-5-carboxylic acid** is a precursor for preparing novel oxazolidinone antibacterial agents.^{[12][13]}
- Agrochemicals: **3-Bromoisoxazole** is a documented key intermediate in the industrial synthesis of Pyroxasulfone, a potent pre-emergence herbicide.^[14] The synthesis involves the displacement of the bromide with a sulfur nucleophile, highlighting the compound's versatility.

Part 6: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **3-Bromoisoxazole** is a hazardous chemical and must be handled with appropriate precautions.

Hazard Class	GHS Pictogram(s)	Signal Word	Hazard Statement(s)
Acute Toxicity & Flammability	GHS07, GHS02	Warning	H226: Flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

Source: Aggregated data from ECHA and supplier safety documents.[1][15][16]

Standard Laboratory Handling Protocol

- Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.
- Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
- Ignition Sources: As a flammable liquid, keep it away from open flames, hot plates, and spark-producing equipment.[15] Ensure all equipment is properly grounded.
- Spill Management: Have a spill kit rated for flammable and halogenated organic compounds readily available. Absorb minor spills with an inert material like vermiculite and place in a sealed container for disposal.
- Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep the container tightly sealed and away from oxidizing agents.[15]
- Disposal: Dispose of waste as halogenated organic waste in accordance with local, state, and federal regulations.

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